asimilobine-2-O-glucoside
asimilobine-2-O-glucoside
Brand Name:
Vulcanchem
CAS No.:
151601-87-5
VCID:
VC0136738
InChI:
InChI=1S/C23H27NO7/c1-29-22-15(30-23-21(28)20(27)19(26)16(10-25)31-23)9-12-6-7-24-14-8-11-4-2-3-5-13(11)18(22)17(12)14/h2-5,9,14,16,19-21,23-28H,6-8,10H2,1H3/t14-,16-,19-,20+,21-,23-/m1/s1
SMILES:
COC1=C(C=C2CCNC3C2=C1C4=CC=CC=C4C3)OC5C(C(C(C(O5)CO)O)O)O
Molecular Formula:
C23H27NO7
Molecular Weight:
429.5 g/mol
asimilobine-2-O-glucoside
CAS No.: 151601-87-5
Main Products
VCID: VC0136738
Molecular Formula: C23H27NO7
Molecular Weight: 429.5 g/mol
CAS No. | 151601-87-5 |
---|---|
Product Name | asimilobine-2-O-glucoside |
Molecular Formula | C23H27NO7 |
Molecular Weight | 429.5 g/mol |
IUPAC Name | (2S,3R,4S,5S,6R)-2-[[(6aR)-1-methoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Standard InChI | InChI=1S/C23H27NO7/c1-29-22-15(30-23-21(28)20(27)19(26)16(10-25)31-23)9-12-6-7-24-14-8-11-4-2-3-5-13(11)18(22)17(12)14/h2-5,9,14,16,19-21,23-28H,6-8,10H2,1H3/t14-,16-,19-,20+,21-,23-/m1/s1 |
Standard InChIKey | PPZMUQMLULQLGP-FHBOTZLTSA-N |
Isomeric SMILES | COC1=C(C=C2CCN[C@H]3C2=C1C4=CC=CC=C4C3)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |
SMILES | COC1=C(C=C2CCNC3C2=C1C4=CC=CC=C4C3)OC5C(C(C(C(O5)CO)O)O)O |
Canonical SMILES | COC1=C(C=C2CCNC3C2=C1C4=CC=CC=C4C3)OC5C(C(C(C(O5)CO)O)O)O |
Synonyms | (-)-asimilobine-2-O-beta-D-glucoside asimilobine-2-O-glucoside |
PubChem Compound | 158546 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume